
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is a heterocyclic compound that is widely used in scientific research. It is a seven-membered ring with a sulfur atom and a benzothiazole group attached to it. This compound has gained significant attention due to its potential biological and therapeutic applications.
Mécanisme D'action
The mechanism of action of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to bind to and inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- in lab experiments is its versatility. This compound can be easily modified to create a range of derivatives with different biological activities. Additionally, the synthesis of this compound is relatively simple and yields a high purity product. However, one limitation of using 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-. One area of interest is the development of novel derivatives with enhanced biological activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another area of interest is the development of new synthetic methods for the production of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- and its derivatives. Finally, more research is needed to explore the potential use of this compound in the treatment of neurodegenerative disorders and other diseases.
Conclusion:
In conclusion, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is a versatile and promising compound for scientific research. It has a range of potential therapeutic applications and has been extensively studied for its biological effects. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- involves the reaction of 2-mercaptobenzothiazole with hexahydro-1H-azepine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. This compound can also be synthesized through other methods, including ring-closing metathesis and cyclization reactions.
Applications De Recherche Scientifique
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been used as a building block in the synthesis of other bioactive compounds.
Propriétés
Numéro CAS |
16832-62-5 |
|---|---|
Nom du produit |
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- |
Formule moléculaire |
C13H16N2S2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-(azepan-1-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S2/c1-2-6-10-15(9-5-1)17-13-14-11-7-3-4-8-12(11)16-13/h3-4,7-8H,1-2,5-6,9-10H2 |
Clé InChI |
RTFZYCYHJXKQHW-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)SC2=NC3=CC=CC=C3S2 |
SMILES canonique |
C1CCCN(CC1)SC2=NC3=CC=CC=C3S2 |
Autres numéros CAS |
16832-62-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




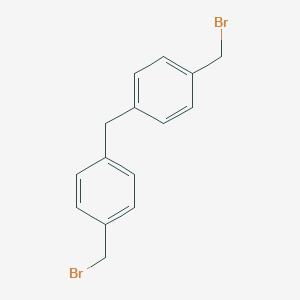


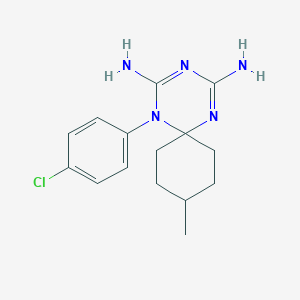



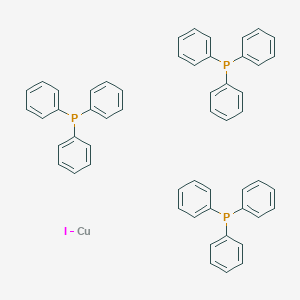
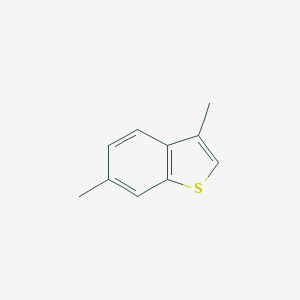
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
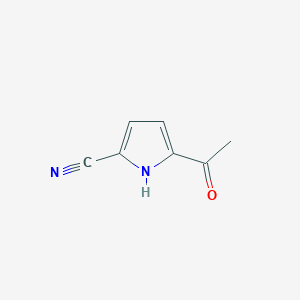
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)